The chemical behavior of tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate can be characterized by several types of reactions:
The biological activity of tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is primarily attributed to its structural components:
The synthesis of tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate typically involves multiple steps:
In industrial settings, continuous flow processes utilizing microreactor systems may be adopted for improved efficiency and scalability in production.
tert-Butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate has potential applications in:
Interaction studies involving tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic benefits. The hydroxyimino group’s ability to form hydrogen bonds may play a crucial role in these interactions, influencing both efficacy and specificity.
Several compounds share structural similarities with tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| tert-butyl 4-{4-[amino(hydroxyimino)methyl]-1H-indole-1-carboxylate} | Amino substitution at position 4 | Potentially enhanced biological activity due to amino group | Variation in reactivity due to amino presence |
| tert-butyl 2-((hydroxyimino)methyl)-1H-indole-1-carboxylate | Hydroxyimino at position 2 | Similar biological activities but different target interactions | Distinct placement of hydroxyimino affects binding affinity |
Uniqueness: The positioning of functional groups on the indole core significantly influences both reactivity and biological activity. The specific arrangement in tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate may provide unique advantages over structurally similar compounds in therapeutic contexts.
The Z-configuration of the hydroxyiminomethyl group in tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is predominantly governed by steric and electronic interactions. The bulky tert-butyl substituent on the indole nitrogen creates a steric environment that favors the Z-isomer by restricting rotational freedom during oxime formation [1]. Computational studies on analogous systems demonstrate that electron-withdrawing groups on the indole ring stabilize the oxime’s nitroso intermediate, further directing Z-selectivity [5]. For instance, substituents such as fluorine at the 4-position of the phenyl ring increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by hydroxylamine while maintaining stereochemical control [3].
Table 1: Substituent Effects on Z/E Selectivity in Oxime Formation
| Substituent | Electronic Nature | Z/E Ratio | Yield (%) |
|---|---|---|---|
| tert-Butyl | Steric hindrance | 9:1 | 82 |
| Methyl | Electron-donating | 4:1 | 75 |
| Nitro | Electron-withdrawing | 8:1 | 88 |
The resonance stabilization provided by the indole aromatic system also contributes to Z-selectivity. The planar geometry of the indole ring facilitates conjugation with the hydroxyiminomethyl group, reducing energy barriers for the Z-configuration [5]. Metal catalysts, such as palladium complexes, further enhance selectivity by coordinating to the oxime oxygen and directing the addition of hydroxylamine [1].
Base-mediated tautomerization is critical for converting nitroso intermediates into stable hydroxyiminomethyl products. The reaction proceeds via a hemiaminal intermediate, where general acid-base catalysis facilitates proton transfer and dehydration [4]. Triethylamine or pyridine is commonly employed to deprotonate the hydroxylamine, generating a nucleophilic amine that attacks the carbonyl carbon of the aldehyde precursor [3].
Mechanistic Pathway:
The equilibrium between oxime and nitrone tautomers is pH-dependent. Under weakly basic conditions (pH 7–9), the oxime tautomer predominates due to favorable resonance stabilization, whereas strongly acidic conditions shift the equilibrium toward the nitrone form [5]. This pH sensitivity necessitates precise control during synthesis to avoid side reactions.
Solvent polarity and temperature significantly impact the efficiency of multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance oxime formation rates by stabilizing charged intermediates, while non-polar solvents like toluene favor steric control in Z-selective steps [1].
Table 2: Solvent and Temperature Optimization
| Solvent | Dielectric Constant | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Toluene | 2.4 | 105 | 72 | 78 |
| Dichloromethane | 8.9 | 25 | 24 | 85 |
| DMF | 36.7 | 80 | 12 | 92 |
Elevated temperatures (80–105°C) accelerate imine formation but risk promoting side reactions such as over-oxidation or tautomerization to nitrones [3]. For example, reactions conducted in dichloromethane at 25°C achieve higher yields (85%) compared to toluene at 105°C (78%) due to reduced thermal degradation [1].
The conformational behavior of the (Z)-hydroxyiminomethyl group in tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate represents a critical aspect of its molecular structure and reactivity profile. Density functional theory calculations have provided comprehensive insights into the preferred conformational states and rotational barriers associated with this functional group [1].
The (Z)-configuration of the hydroxyiminomethyl substituent is characterized by the spatial arrangement where the hydroxyl oxygen and the indole ring system are positioned on the same side of the carbon-nitrogen double bond. This stereochemical preference has been validated through detailed quantum chemical investigations, which demonstrate that the Z-isomer exhibits enhanced thermodynamic stability compared to its E-counterpart under specific solvation conditions [1] [2].
Computational studies employing the B3LYP functional with the 6-31+G(d) basis set have revealed two distinct conformational arrangements for the (Z)-hydroxyiminomethyl group: the "in" and "out" conformers, defined by the orientation of the oxime proton relative to the indole nitrogen atom [1]. The "in" conformer of the Z-isomer demonstrates particular stability due to the formation of an intramolecular hydrogen bond between the oxime hydroxyl group and the indole nitrogen, with calculated interaction energies indicating significant stabilization.
Table 1: Calculated Conformational Parameters for tert-Butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (°) | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| Z-in | 0.00 | 161.2 | 2.45 |
| Z-out | 6.82 | -18.7 | - |
| E-in | 8.91 | 15.3 | - |
| E-out | 3.14 | -165.8 | - |
The conformational interconversion barrier between Z and E isomers has been calculated to be approximately 200 kilojoules per mole, indicating that isomerization under ambient conditions is thermodynamically prohibited [1]. This high energy barrier is attributed to the planar inversion mechanism of the oxime nitrogen atom, which proceeds through an approximately linear arrangement of the carbon-nitrogen-oxygen atomic group rather than rotation around the carbon-nitrogen double bond.
Advanced computational methods incorporating the double hybrid B2PLYP functional with the SMD solvation model have provided more accurate thermodynamic parameters for the conformational equilibrium. These calculations predict a greater thermodynamic stability of the Z-isomer by approximately 6-8 kilojoules per mole compared to the E-configuration, consistent with experimental nuclear magnetic resonance observations [1].
The influence of explicit solvation on conformational preferences has been investigated through microsolvation models incorporating dimethyl sulfoxide molecules. These studies reveal that specific solvent interactions can modulate the relative stabilities of different conformational states, with the Z-out conformer showing enhanced stability in the presence of hydrogen-bonding solvents [1].
The frontier molecular orbital analysis of tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate provides fundamental insights into its electronic structure and chemical reactivity patterns. Density functional theory calculations have been employed to characterize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) properties, which serve as primary determinants of chemical reactivity according to frontier molecular orbital theory [3] [4].
The HOMO-LUMO energy gap calculated for tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate using the B3LYP/6-311++G(d,p) level of theory yields a value of 4.25 electron volts, indicating moderate electronic stability and reactivity [5]. This energy gap falls within the typical range observed for indole derivatives and suggests balanced electrophilic and nucleophilic reactivity characteristics.
Table 2: Frontier Molecular Orbital Properties
| Property | Value | Unit |
|---|---|---|
| EHOMO | -6.18 | eV |
| ELUMO | -1.93 | eV |
| Energy Gap (ΔE) | 4.25 | eV |
| Ionization Potential | 6.18 | eV |
| Electron Affinity | 1.93 | eV |
| Chemical Hardness (η) | 2.13 | eV |
| Chemical Softness (σ) | 0.47 | eV⁻¹ |
| Electronegativity (χ) | 4.06 | eV |
| Electrophilicity Index (ω) | 3.87 | eV |
The spatial distribution of frontier molecular orbitals reveals significant localization patterns that correlate with observed reactivity trends. The HOMO orbital exhibits substantial electron density concentrated on the indole ring system, particularly at the C-3 position, consistent with the established nucleophilic character of this site in electrophilic aromatic substitution reactions [6]. The hydroxyiminomethyl substituent contributes additional electron density to the frontier orbitals through its extended conjugation with the indole π-system.
The LUMO orbital demonstrates complementary localization patterns, with significant coefficients distributed across the tert-butyl carboxylate moiety and the oxime functionality. This spatial distribution suggests that electrophilic attack is likely to occur at sites exhibiting high HOMO orbital coefficients, while nucleophilic reactions would preferentially target regions with substantial LUMO character [4].
Quantum chemical reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity. The calculated chemical hardness value of 2.13 electron volts indicates moderate resistance to charge transfer processes, while the corresponding chemical softness parameter suggests reasonable polarizability and reactivity toward electrophiles and nucleophiles [5].
The electrophilicity index, calculated as 3.87 electron volts, positions tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate as a moderately electrophilic species capable of participating in nucleophilic addition reactions. This parameter is particularly relevant for predicting the compound's behavior in cyclization reactions where intramolecular nucleophilic attack by the oxime nitrogen on electrophilic centers within the molecule may occur.
Advanced frontier molecular orbital analysis using the concept of frontier molecular orbitalets (FMOLs) has been applied to address the delocalization limitations of canonical molecular orbitals in large systems [3]. This approach provides localized orbital descriptions that maintain both spatial locality and energy information, enabling more precise prediction of reactive sites in complex molecular architectures.
The computational investigation of transition state structures for key cyclization reactions involving tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate has provided detailed mechanistic insights into potential ring-forming processes. Density functional theory calculations have been employed to locate and characterize transition states for various cyclization pathways, with particular emphasis on intramolecular reactions that could lead to heterocyclic ring formation [7] [8].
The primary cyclization pathway investigated involves intramolecular attack of the oxime nitrogen atom on the indole ring system, potentially leading to the formation of fused heterocyclic structures. Transition state optimization using the B3LYP functional with the 6-31G(d) basis set has identified several competing reaction pathways with distinct activation barriers and product distributions [9] [10].
Table 3: Calculated Activation Parameters for Cyclization Reactions
| Reaction Pathway | Activation Energy (kJ/mol) | Transition State Geometry | Product Type |
|---|---|---|---|
| 5-exo-trig cyclization | 89.3 | Chair-like | Dihydrooxazole |
| 6-endo-trig cyclization | 112.7 | Boat-like | Tetrahydrooxazepine |
| 7-endo-trig cyclization | 134.5 | Extended | Oxazocine |
| N-H insertion | 156.2 | Linear | Hydroxylamine |
The most favorable cyclization pathway proceeds through a 5-exo-trig mechanism with an activation energy of 89.3 kilojoules per mole. The transition state structure exhibits a chair-like geometry characterized by optimal orbital overlap between the oxime nitrogen lone pair and the π-electron system of the indole ring. This geometric arrangement minimizes steric interactions while maximizing electronic stabilization through conjugative effects [8].
The competing 6-endo-trig cyclization pathway, while thermodynamically favored in terms of product stability, requires a higher activation energy of 112.7 kilojoules per mole. The corresponding transition state adopts a boat-like conformation that introduces unfavorable steric interactions between the tert-butyl carboxylate group and the forming ring system [7].
Intrinsic reaction coordinate calculations have been performed to validate the connectivity between reactants, transition states, and products for each cyclization pathway. These calculations confirm that the located transition states represent genuine first-order saddle points connecting the appropriate reactant and product states along the reaction coordinate [11].
The influence of solvent effects on cyclization kinetics has been investigated using the polarizable continuum model within the framework of density functional theory. Calculations performed in dimethyl sulfoxide solution indicate significant stabilization of polar transition states, with activation barriers reduced by 15-25 percent compared to gas-phase values. This solvent effect is attributed to enhanced solvation of the developing charge separation in the transition state structures [10].
Table 4: Solvent Effects on Cyclization Activation Energies
| Solvent | Dielectric Constant | 5-exo Barrier (kJ/mol) | 6-endo Barrier (kJ/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 89.3 | 112.7 |
| Toluene | 2.4 | 85.7 | 108.1 |
| Dichloromethane | 8.9 | 78.4 | 98.3 |
| Dimethyl Sulfoxide | 46.8 | 67.2 | 84.6 |
Molecular dynamics simulations have been employed to investigate the dynamic behavior of transition state structures and to assess the role of conformational fluctuations in determining reaction rates. These simulations reveal that thermal motion can facilitate conformational changes that lower activation barriers by promoting optimal geometric arrangements for bond formation [11].
The catalytic effects of Lewis acids on cyclization reactions have been modeled through explicit inclusion of metal coordination complexes in the computational framework. Calculations indicate that coordination of Lewis acids such as zinc chloride to the oxime oxygen can significantly lower activation barriers through electronic activation of the cyclization process. The computed activation energy reduction of approximately 35 kilojoules per mole suggests that metal catalysis could provide viable synthetic pathways for cyclization reactions under mild conditions [9].
Temperature-dependent rate constant calculations based on transition state theory indicate that the preferred 5-exo-trig cyclization becomes kinetically accessible at temperatures above 80 degrees Celsius in solution. The calculated rate constants demonstrate Arrhenius behavior over the temperature range of 300-400 Kelvin, with frequency factors consistent with typical organic cyclization reactions [12].